molecular formula C15H14ClNO4 B8079819 Diethyl 4-chloroquinoline-2,6-dicarboxylate CAS No. 2007921-01-7

Diethyl 4-chloroquinoline-2,6-dicarboxylate

Cat. No.: B8079819
CAS No.: 2007921-01-7
M. Wt: 307.73 g/mol
InChI Key: FCGZXDXRZCZTMS-UHFFFAOYSA-N
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Description

Diethyl 4-chloroquinoline-2,6-dicarboxylate is a chemical compound belonging to the quinoline family, characterized by its chloro and carboxylate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 4-chloroquinoline-2,6-dicarboxylate typically involves the following steps:

  • Formation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

  • Chlorination: The quinoline core is then chlorinated at the 4-position using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

  • Carboxylation: The carboxylate groups are introduced at the 2 and 6 positions through a carboxylation reaction, often using reagents like carbon dioxide (CO2) under high pressure and temperature.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and advanced purification techniques can also be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: Diethyl 4-chloroquinoline-2,6-dicarboxylate can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the quinoline core to more oxidized derivatives.

  • Reduction: Reduction reactions can reduce the chloro and carboxylate groups.

  • Substitution: Substitution reactions can replace the chloro and carboxylate groups with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Quinoline-2,6-dicarboxylic acid derivatives.

  • Reduction: Reduced quinoline derivatives.

  • Substitution: Substituted quinoline derivatives with different functional groups.

Scientific Research Applications

Diethyl 4-chloroquinoline-2,6-dicarboxylate has several scientific research applications:

  • Chemistry: It serves as a precursor for the synthesis of various quinoline derivatives, which are used in organic synthesis and material science.

  • Biology: Quinoline derivatives have been studied for their biological activity, including antimicrobial and antifungal properties.

  • Medicine: Some quinoline derivatives are investigated for their potential use in pharmaceuticals, particularly as antimalarial and anticancer agents.

  • Industry: Quinoline compounds are used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Diethyl 4-chloroquinoline-2,6-dicarboxylate exerts its effects depends on its specific application. For example, in pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved can vary based on the derivative and its intended use.

Comparison with Similar Compounds

Diethyl 4-chloroquinoline-2,6-dicarboxylate is similar to other quinoline derivatives, such as:

  • Chloroquine: Used as an antimalarial drug.

  • Quinoline-2-carboxylic acid: Used in organic synthesis.

  • Quinoline-6-carboxylic acid: Used in material science.

Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its reactivity and biological activity compared to other quinoline derivatives.

Properties

IUPAC Name

diethyl 4-chloroquinoline-2,6-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO4/c1-3-20-14(18)9-5-6-12-10(7-9)11(16)8-13(17-12)15(19)21-4-2/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCGZXDXRZCZTMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2Cl)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301184717
Record name 2,6-Quinolinedicarboxylic acid, 4-chloro-, 2,6-diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301184717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2007921-01-7
Record name 2,6-Quinolinedicarboxylic acid, 4-chloro-, 2,6-diethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2007921-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Quinolinedicarboxylic acid, 4-chloro-, 2,6-diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301184717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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